molecular formula C8H9F2NO B3144095 n-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine CAS No. 543730-86-5

n-(3,4-Difluoro-benzyl)-o-methyl-hydroxylamine

Cat. No. B3144095
M. Wt: 173.16 g/mol
InChI Key: FKCAPAAMZBRYJX-UHFFFAOYSA-N
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Patent
US07109186B2

Procedure details

Reduction of 3,4-difluorobenzaldehyde O-methyloxime with sodium cyanoborohydride as described in the preparation of Compound 44-B gave the title hydroxylamine as a clear oil (82% yield). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.48 (3H, s, OCH3), 3.98 (2H, s, NCH2), 5.73 (1H, broad s, NH), 7.04–7.23 (3H, m, aromatics). The hydrochloride salt was obtained as a white solid: mp 139–142° C. (dec.). Anal. calcd. for C8H9F2NO2—HCl: C, 45.83; H, 4.80; N, 6.68. Found: C, 45.96; H, 4.93, N, 6.67.
Name
3,4-difluorobenzaldehyde O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound 44-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[CH:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[CH:6]=1.C([BH3-])#N.[Na+]>>[F:12][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[F:11])[CH2:4][NH:3][O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
3,4-difluorobenzaldehyde O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=CC1=CC(=C(C=C1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Compound 44-B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CNOC)C=CC1F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.